molecular formula C10H16N4O4 B2408506 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid CAS No. 1850119-36-6

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid

Cat. No.: B2408506
CAS No.: 1850119-36-6
M. Wt: 256.262
InChI Key: ZFKJKWYARVXWHZ-UHFFFAOYSA-N
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Description

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid is a compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring and a tert-butyl carbamate group

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-7(8(15)16)6-5-14(4)13-12-6/h5,7H,1-4H3,(H,11,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFKJKWYARVXWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN(N=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a drug candidate due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity, signal transduction, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(4-propan-2-yloxyphenyl)acetic acid
  • 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)propanoic acid

Uniqueness

2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid is unique due to its specific combination of a triazole ring and a tert-butyl carbamate group. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, enhancing its versatility in different research contexts.

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